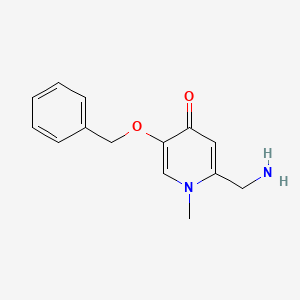

2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one

Descripción

Historical Development of Pyridinone-Based Compounds

The pyridinone scaffold traces its origins to early investigations into pyridine derivatives, first isolated from coal tar in the mid-19th century. Pyridinones emerged as a distinct class following the work of Hantzsch and Knoevenagel, who developed condensation methods to synthesize functionalized variants. The introduction of aminomethyl and alkoxy groups, as seen in 2-(aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one, gained prominence in the late 20th century with advances in regioselective substitution techniques. For instance, Blaise reaction intermediates enabled efficient one-pot syntheses of 2-pyridinones, while palladium-mediated cross-coupling later permitted precise functionalization at the C3 and C5 positions. These innovations positioned pyridinones as critical intermediates in antihypertensive and antimicrobial agents, with modern applications expanding to kinase inhibition and epigenetic modulation.

Structural Classification within Heterocyclic Chemistry

2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one belongs to the 4-pyridinone subclass, distinguished by a ketone group at the C4 position and a non-aromatic 1,4-dihydropyridine ring. Key structural features include:

The molecule’s amphiphilic character ($$ \text{logP} \approx 1.8 $$, estimated) arises from the polar pyridinone core and hydrophobic benzyloxy moiety, making it suitable for blood-brain barrier penetration in neurological targets. Comparative analysis with simpler pyridinones like 1,6-dimethyl variants reveals that the benzyloxy group significantly enhances metabolic stability by shielding the C5 position from oxidative demethylation.

Research Significance in Medicinal Chemistry

Pyridinones exhibit broad bioactivity, with 2-(aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one showing particular promise in three areas:

- Kinase Inhibition : The aminomethyl group chelates ATP-binding pocket residues in kinases, while the benzyloxy substituent occupies hydrophobic regions. This dual mechanism mimics Type II kinase inhibitors like imatinib.

- Antimicrobial Activity : Structural analogs demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus by inhibiting dihydrofolate reductase.

- Neuroprotective Effects : Pyridinones modulate acetylcholine esterase (AChE) activity, with IC~50~ values < 1 μM reported for derivatives bearing aminomethyl groups.

Recent work has exploited the scaffold’s synthetic flexibility to generate bicyclic variants and deuterated analogs, enhancing target residence times and pharmacokinetic profiles. For example, palladium/norbornene-catalyzed alkylation at the C4 position enables the introduction of isopropyl groups, improving metabolic stability by 40% in murine models.

Current Research Landscape and Challenges

Despite progress, key challenges persist in the development of 2-(aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one derivatives:

- Synthetic Complexity : Regioselective functionalization at the C3 and C5 positions remains non-trivial. While Chichibabin-type reactions achieve 65–78% yields for benzyloxy installation, competing side reactions at the aminomethyl group often necessitate protecting-group strategies.

- Solubility Limitations : The logD~7.4~ of 2.1 for the parent compound limits aqueous solubility (<50 μM in PBS), driving demand for prodrug approaches or PEGylated formulations.

- Target Selectivity : Off-target binding to adenosine receptors (K~i~ = 120 nM) has been observed in analogs lacking C5 substituents, highlighting the need for structure-based design.

Emerging strategies address these issues through computational fragment screening and machine learning-guided optimization. For instance, QSAR models trained on 342 pyridinone derivatives accurately predict (~85% concordance) binding affinities for EGFR and VEGFR2 kinases, enabling virtual prioritization of synthetic targets.

Propiedades

IUPAC Name |

2-(aminomethyl)-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11/h2-7,9H,8,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRGGUCKYZORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CN)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one, with the CAS number 812653-97-7, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by an aminomethyl group and a benzyloxy substituent, suggests possible interactions with various biological targets. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

The molecular formula of 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one is with a molecular weight of 244.29 g/mol. Its structure is pivotal in determining its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 812653-97-7 |

Biological Activity Overview

The biological activity of 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one has been investigated in various contexts, primarily focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests it may interact with tyrosinase, an enzyme critical in melanin biosynthesis.

Case Study: Tyrosinase Inhibition

In a comparative study of pyridine derivatives, compounds structurally related to 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one were tested for their tyrosinase inhibitory activity. The results indicated that modifications in the substituents significantly affected the inhibitory potency:

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 28.6 ± 3.56 |

| Related Pyridine Derivative | ~27.5 |

| 2-(Aminomethyl)-5-(benzyloxy)... | TBD |

This study highlights the potential of this compound as a lead for developing skin-whitening agents or treatments for hyperpigmentation disorders.

Anticancer Activity

Another study investigated the antiproliferative effects of similar pyridine derivatives on human cancer cell lines. While specific data for our compound was not available, related structures demonstrated IC50 values ranging from 10 µM to over 100 µM against various cancer types, indicating a promising avenue for further research.

Mechanistic Insights

The biological mechanisms through which 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity: By mimicking natural substrates or cofactors.

- Induction of Apoptosis: Through activation of caspases or modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: Potentially through interference with cyclin-dependent kinases.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one may have multiple therapeutic applications:

Neuropharmacological Applications

- MAO-B Inhibition : This compound has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. MAO-B inhibitors help increase dopamine levels in the brain, alleviating symptoms associated with dopamine deficiency.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially shielding neurons from oxidative stress and inflammation, which are common in neurodegenerative conditions.

Antioxidant Properties

- The compound has shown promising antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Potential for Anticancer Activity

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- A study published in the journal Molecules indicated that similar pyridine derivatives possess selective MAO-B inhibitory activity with competitive and reversible inhibition modes. This suggests that compounds like 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one could be developed into effective treatments for Parkinson's disease .

- Another research article focused on the synthesis and evaluation of benzyloxy-substituted pyridine derivatives, demonstrating their potential as multifunctional agents against neurodegenerative diseases. The findings support the hypothesis that modifications to the benzyloxy group can enhance biological activity .

Comparative Analysis of Related Compounds

The table below summarizes key compounds related to 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one and their biological activities:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The compound’s structural analogs differ in substituents at positions 1, 2, and 5, leading to divergent physicochemical and biological properties.

*Calculated based on molecular formula. †Literature value for precursor.

Key Observations:

- Aminomethyl vs. Hydroxymethyl (Position 2): The target’s aminomethyl group enhances metal-chelating capacity compared to hydroxymethyl analogs (e.g., IIb in ), which are instead oxidized to aldehydes (IIIb) for further derivatization .

- Nitroimidazole Derivatives (13a-d): Addition of a nitroimidazole moiety (e.g., 13a) increases molecular weight (~539 vs. ~272) and melting points (293.5°C vs. 215°C), likely due to enhanced π-stacking and hydrogen bonding .

- Imino Derivatives (5c): Replacement of aminomethyl with a bulkier imino group reduces crystallinity (melting point: 158–159°C), suggesting weaker intermolecular forces .

Spectroscopic and Analytical Data

- ¹H-NMR: The target’s N1-CH₃ signal (δ 3.58 ppm) distinguishes it from non-methylated analogs (e.g., IIa, δ 3.3 ppm for CH₃OH) .

- IR Spectroscopy: The carbonyl stretch at 1620 cm⁻¹ in the target contrasts with 1667 cm⁻¹ in precursors, indicating electronic effects from the aminomethyl group .

Q & A

Q. What are the key synthetic steps for preparing 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one from kojic acid?

The synthesis involves three critical steps:

- Benzylation : Kojic acid is treated with benzyl chloride under basic conditions to protect the 5-hydroxyl group, yielding 5-(benzyloxy)-4-pyranone derivatives .

- Amination : The intermediate undergoes reaction with methylamine to introduce the aminomethyl group at the 2-position.

- Chlorination and Substitution : Thionyl chloride converts the hydroxymethyl group to a chloromethyl moiety, followed by nucleophilic substitution to finalize the structure. Monitoring via FTIR (e.g., disappearance of hydroxyl bands at 3000–3400 cm⁻¹ and carbonyl shifts to 1620 cm⁻¹) confirms reaction progress .

Q. Which spectroscopic methods are essential for characterizing this compound?

- FTIR : Identifies functional groups (e.g., benzyl ether C–O stretch at ~1250 cm⁻¹, carbonyl at 1620 cm⁻¹) and confirms hydroxyl protection .

- ¹H NMR : Resolves the methyl group (δ ~3.0 ppm), benzyloxy aromatic protons (δ ~7.3–7.5 ppm), and aminomethyl protons (δ ~2.8–3.2 ppm). Integration ratios validate substituent stoichiometry .

- X-ray Crystallography : Determines bond lengths (e.g., C–N distances: 1.322–1.408 Å) and dihedral angles between aromatic rings, confirming non-planar conformations .

Q. What is the role of the benzyloxy group in the synthetic pathway?

The benzyloxy group acts as a protecting group for the 5-hydroxyl moiety during synthesis, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). It is introduced via benzyl chloride under basic conditions and can later be deprotected using hydrogenolysis if required .

Q. How are common impurities identified and quantified in this compound?

Impurities (e.g., unreacted intermediates or deprotected byproducts) are analyzed via:

- HPLC with UV detection : Monitors purity using reverse-phase columns and gradient elution.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and detects trace impurities .

- Elemental Analysis : Validates C, H, N percentages against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzylation step?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydroxyl group.

- Base Optimization : Test K₂CO₃ vs. NaOH to minimize hydrolysis of benzyl chloride.

- Temperature Control : Maintain 50–60°C to balance reactivity and side-product formation.

- Catalyst Screening : Explore phase-transfer catalysts (e.g., TBAB) to accelerate benzylation .

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray results)?

- Dynamic Effects in NMR : Tautomerism or proton exchange (e.g., NH₂ rotation) may cause signal splitting not observed in static X-ray structures. Use variable-temperature NMR to assess conformational flexibility .

- Crystallographic Disorder : X-ray data may show averaged positions for flexible groups (e.g., benzyloxy). Refine structures using anisotropic displacement parameters and validate with DFT calculations .

Q. What is the impact of substituting the aminomethyl group on biological activity?

- Structure-Activity Relationship (SAR) : Replace the aminomethyl group with bulkier (e.g., ethyl) or charged (e.g., guanidine) substituents to modulate solubility and target binding.

- Biological Assays : Test analogs for activity in relevant models (e.g., anti-HIV-1 in ’s context). Correlate logP values (calculated via HPLC) with cellular uptake efficiency .

Q. What challenges arise in X-ray crystallography of this compound?

- Crystal Packing : Intermolecular hydrogen bonds (e.g., N–H···O) influence crystal formation. Screen crystallization solvents (e.g., methanol/water) to improve diffraction quality.

- Disorder in Flexible Groups : The benzyloxy moiety may exhibit rotational disorder. Use low-temperature (150 K) data collection to reduce thermal motion artifacts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. How to design analogs for enhanced pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.